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Compound of Interest

Compound Name: 3-Cyclopropyl-4-fluoroaniline

CAS No.: 890129-90-5

Cat. No.: B1425622

Get Quote

Executive Summary
3-Cyclopropyl-4-fluoroaniline (CAS: 890129-90-5) has emerged as a high-value

pharmacophore in the design of next-generation kinase inhibitors and immunomodulators.[1]

This building block synergizes the metabolic robustness of the cyclopropyl group with the

electronic modulation of the fluorine atom.[1] Unlike simple alkyl-anilines, the 3-cyclopropyl-4-

fluoro motif offers a rigid steric bulk that fills hydrophobic pockets in enzymes (e.g., MEK, H-

PGDS, NLRP3) while the para-fluorine atom blocks oxidative metabolism at the typically labile

C4 position.[1]

This guide details the physicochemical profile, structural rationale, and validated synthetic

protocols for deploying this aniline in the synthesis of heterocycles, specifically quinolines and

sulfonylureas.
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Property Specification

Chemical Name 3-Cyclopropyl-4-fluoroaniline

CAS Number 890129-90-5

Molecular Formula C₉H₁₀FN

Molecular Weight 151.18 g/mol

Appearance Pale tan solid to yellow oil (grade dependent)

Solubility Soluble in DCM, EtOAc, DMSO, Methanol

pKa (Conjugate Acid)
~3.8 - 4.2 (Estimated; reduced vs. aniline due to

F-induction)

Storage
2-8°C, Inert atmosphere (Argon/Nitrogen),

Protect from light

Structural Rationale in Drug Design
The utility of 3-cyclopropyl-4-fluoroaniline stems from two specific medicinal chemistry

principles:

The "Fluorine Effect": The fluorine atom at the para-position exerts an electron-withdrawing

inductive effect (-I), lowering the basicity of the amine.[1] This is crucial for tuning the

hydrogen-bond donor capability of the aniline nitrogen when incorporated into urea or amide

linkages (common in kinase inhibitors).[1] Furthermore, it blocks P450-mediated

hydroxylation at the C4 position.[1]

Cyclopropyl Rigidity: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl

groups but with significant sp² character.[1] This rigidity reduces the entropic penalty upon

binding to protein active sites and provides a unique vector for filling lipophilic pockets

without the metabolic liability of benzylic protons found in ethyl/isopropyl chains.[1]
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Figure 1: Pharmacophore contribution of the 3-cyclopropyl-4-fluoroaniline scaffold in protein-

ligand interactions.[1]

Synthetic Applications & Protocols
This section provides two distinct workflows: constructing a quinoline core (common in H-

PGDS inhibitors) and regioselective halogenation for cross-coupling.[1]

Protocol A: Gould-Jacobs Cyclization to Quinoline
Scaffolds
Application: Synthesis of Quinoline-3-carboxamides (e.g., H-PGDS inhibitors).[1] Reaction

Type: Condensation followed by thermal cyclization.[1]

Reagents:
3-Cyclopropyl-4-fluoroaniline (1.0 equiv)[1][2][3]

Diethyl 2-(ethoxymethylene)malonate (1.05 equiv)[1]

Diphenyl ether (Solvent for high temp cyclization) or Dowtherm A

Step-by-Step Methodology:
Condensation (Enamine Formation):

Charge a reaction vessel with 3-cyclopropyl-4-fluoroaniline (e.g., 2.5 g, 16.5 mmol).[1]
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Add Diethyl 2-(ethoxymethylene)malonate (3.48 mL, 17.4 mmol).

Heat the neat mixture (or in ethanol) to 100°C for 1–2 hours.

Checkpoint: Monitor by LCMS. Product mass [M+H]⁺ = 322.[1] Formation of the enamine

intermediate is usually quantitative.[1]

Remove volatiles under reduced pressure if solvent was used.[1]

Thermal Cyclization:

Dissolve the crude enamine residue in Diphenyl ether (10 volumes).

Heat to 250°C for 30–60 minutes. Note: This high temperature is required for the

intramolecular substitution.

Safety: Ensure the setup allows for the distillation of ethanol byproduct. Use a blast shield.

[1]

Cool the mixture to room temperature.

Dilute with hexane or diethyl ether to precipitate the product.[1]

Filter the solid, wash with hexane, and dry.

Expected Yield: 60–75% Product: Ethyl 7-cyclopropyl-6-fluoro-4-hydroxyquinoline-3-

carboxylate (tautomer of the quinolone).[1]

Protocol B: Regioselective Bromination for Cross-
Coupling
Application: Preparation of precursors for Suzuki/Buchwald couplings (e.g., NLRP3 inhibitors).

Reaction Type: Electrophilic Aromatic Substitution (SEAr).[1]

Reagents:
3-Cyclopropyl-4-fluoroaniline (1.0 equiv)[1][2][3]

N-Bromosuccinimide (NBS) (0.98 equiv) Note: Slight deficit prevents over-bromination.[1]
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Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology:
Setup:

Dissolve 3-cyclopropyl-4-fluoroaniline (1.37 g, 8.07 mmol) in MeCN (20 mL) in a round-

bottom flask shielded from light (aluminum foil).

Cool to 0°C (ice bath) to control regioselectivity, though room temperature is often

acceptable.

Addition:

Add NBS (1.4 g, 7.87 mmol) portion-wise over 15 minutes.

Allow the reaction to stir at Room Temperature (20–25°C) for 16 hours.

Workup:

Concentrate the mixture in vacuo to remove MeCN.[1]

Resuspend residue in EtOAc and wash with water (2x) and brine (1x).[1]

Dry over Na₂SO₄, filter, and concentrate.

Purification:

Purify via Flash Column Chromatography (Silica Gel).[1][4]

Gradient: 0–40% EtOAc in Hexanes.[1][4]

Target: The bromine typically installs ortho to the amino group (position 2 or 6), but steric

hindrance from the cyclopropyl group directs substitution. NMR verification is required to

confirm the 2-bromo vs 6-bromo isomer.[1] (Literature suggests 2-bromo isomer is favored

due to the directing effect of the amine and steric bulk of cyclopropyl at position 3).[1]

Expected Yield: 50–60% Product: 2-Bromo-5-cyclopropyl-4-fluoroaniline (primary isomer).[1]
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Synthetic Workflow Diagram
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Figure 2: Divergent synthetic pathways for 3-cyclopropyl-4-fluoroaniline in API synthesis.

Safety & Handling Guidelines
Toxicity: Like most halogenated anilines, this compound should be treated as potentially toxic

by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.[1]

Engineering Controls: All operations, especially the thermal cyclization (Protocol A) and

handling of NBS (Protocol B), must be performed in a functioning fume hood.

Waste Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
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Stability: The cyclopropyl ring is stable under standard acidic/basic workups but can open

under strong Lewis acid conditions or extreme hydrogenation conditions (e.g., Pt/H₂ at high

pressure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1425622/docs#application-note-3-cyclopropyl-4-
fluoroaniline-in-api-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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